

An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Dichloro-5-nitrobenzoic acid**

Cat. No.: **B178437**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3,4-dichloro-5-nitrobenzoic acid**, a key intermediate in synthetic and medicinal chemistry.

Core Chemical Identity and Properties

3,4-Dichloro-5-nitrobenzoic acid is an aromatic carboxylic acid featuring a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a nitro group at the 5 position. [1] This substitution pattern creates a distinct electronic and steric environment, making it a valuable building block in organic synthesis. [2] The presence of both electron-withdrawing chloro and nitro groups, combined with the carboxylic acid functionality, offers multiple reactive sites for chemical transformations. [3]

Chemical Structure and Identifiers

The structural and identifying information for **3,4-dichloro-5-nitrobenzoic acid** is summarized below.

Identifier	Value
IUPAC Name	3,4-dichloro-5-nitrobenzoic acid[4][5]
CAS Number	13300-63-5[1][4][5]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₄ [1][4][5][6]
Molecular Weight	236.01 g/mol [4][5][6]
Canonical SMILES	C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)Cl)C(=O)O[1][4][5]
InChI	InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)[1][4][5]
InChIKey	QKFNYXRBTKWJQW-UHFFFAOYSA-N[4][5]

Physicochemical Properties (Computed)

The following table summarizes the key computed physicochemical properties of **3,4-dichloro-5-nitrobenzoic acid**. Experimental data is not readily available in published literature.

Property	Value	Source
Monoisotopic Mass	234.9439130 Da	Computed by PubChem[4][5]
XLogP3	3.3	Computed by XLogP3[4][5]
Topological Polar Surface Area	83.1 Å ²	Computed by Cactvs[4][5]
Hydrogen Bond Donor Count	1	Computed by Cactvs[4][5]
Hydrogen Bond Acceptor Count	4	Computed by Cactvs[4][5]
Rotatable Bond Count	1	Computed by Cactvs[4][5]

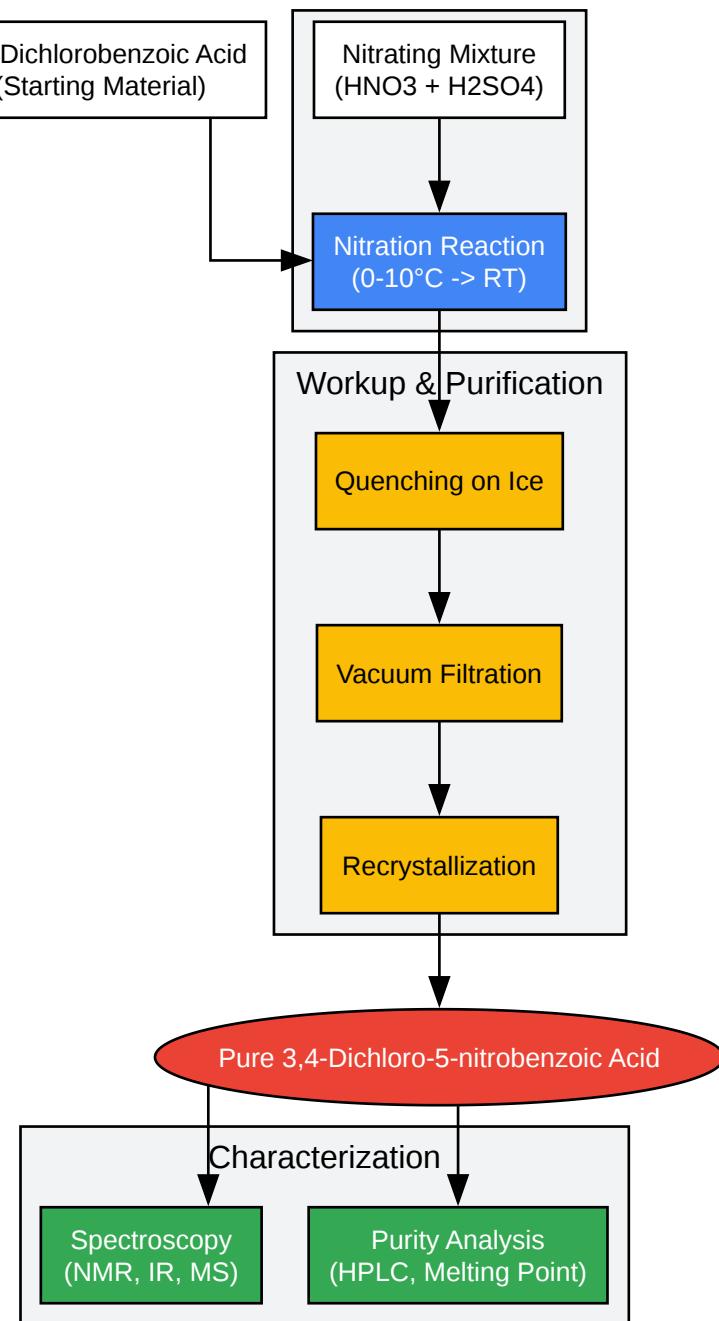
Synthesis and Reactivity

Dichloronitrobenzoic acid derivatives are crucial intermediates for synthetic chemists.[3] The arrangement of substituents on the aromatic ring allows for a diverse range of chemical

transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various coupling reactions.^[3] These reactions are instrumental in constructing complex heterocyclic compounds, which form the core of many pharmaceutical agents.^[3]

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **3,4-dichloro-5-nitrobenzoic acid** is not available in the cited literature, a general method can be inferred from the synthesis of structurally similar compounds, such as 2,5-dichloro-3-nitrobenzoic acid.^[7] The typical approach involves the nitration of a dichlorobenzoic acid precursor using a mixture of concentrated nitric acid and sulfuric acid.


Disclaimer: The following is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory safety procedures.

Reaction: Nitration of 3,4-Dichlorobenzoic Acid

- Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid (e.g., 5-10 molar equivalents) to 0-5 °C in an ice bath.
- Addition of Precursor: Slowly add 3,4-dichlorobenzoic acid (1 molar equivalent) to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
- Nitration: Prepare a nitrating mixture of concentrated nitric acid (e.g., 1.1-1.5 molar equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the temperature between 5-10 °C.
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-15 hours) to ensure the reaction goes to completion.
^[7]
- Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.^[7]
- Isolation: The precipitated solid product, **3,4-dichloro-5-nitrobenzoic acid**, is collected by vacuum filtration.

- Purification: Wash the crude product thoroughly with cold water to remove residual acid.[7] Further purification can be achieved by recrystallization from a suitable solvent system, such as an acetonitrile/water mixture.[7]

General Synthesis Workflow for 3,4-Dichloro-5-nitrobenzoic Acid

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of the target compound.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for **3,4-dichloro-5-nitrobenzoic acid** are not widely available. However, predicted mass spectrometry data provides insight into its expected fragmentation and ionization behavior.

Predicted Mass Spectrometry Data

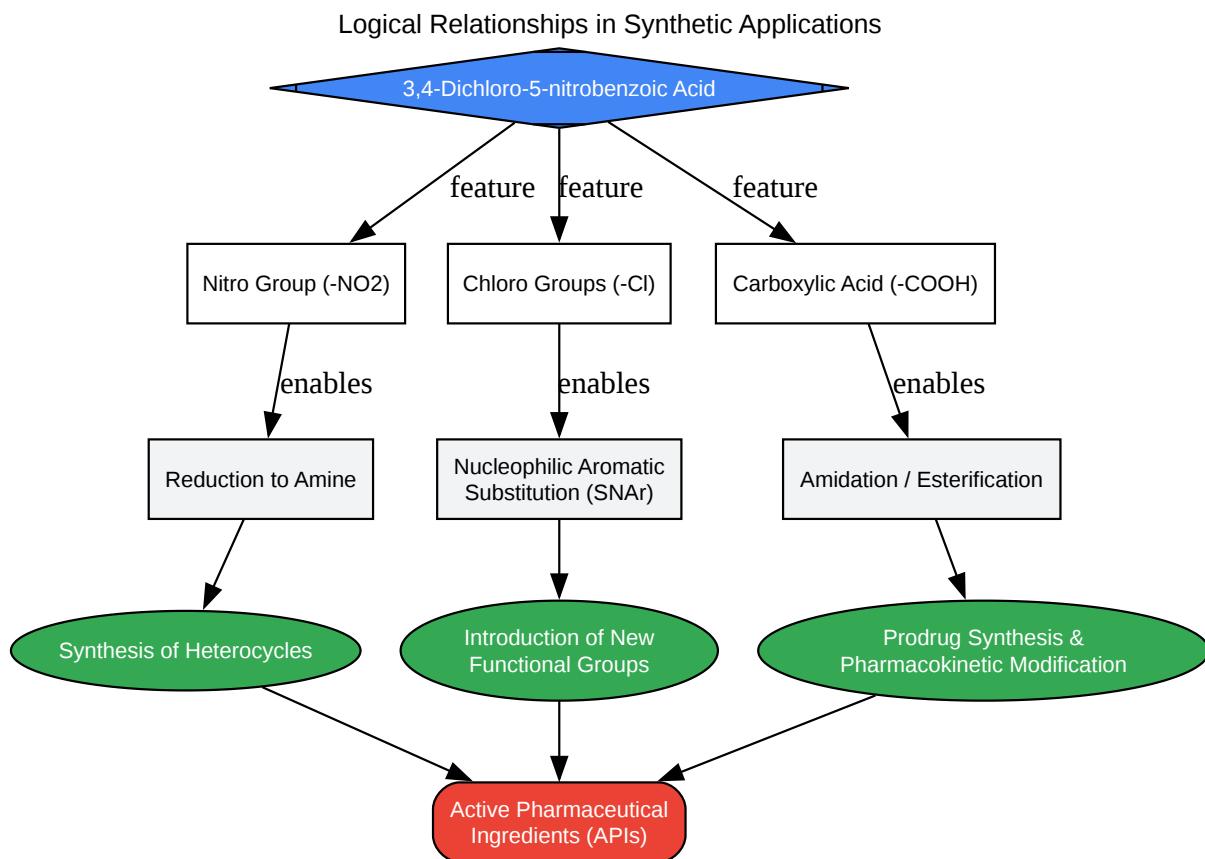
The following collision cross-section (CCS) values are predicted for various adducts of the molecule.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	235.95119	140.2
[M+Na] ⁺	257.93313	149.8
[M-H] ⁻	233.93663	142.5
[M+NH ₄] ⁺	252.97773	158.0
[M+K] ⁺	273.90707	141.9
[M] ⁺	234.94336	142.2
[M] ⁻	234.94446	142.2

Data Source: PubChemLite,
predicted using CCSbase.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing **3,4-dichloro-5-nitrobenzoic acid** and its derivatives. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be employed for separation and purity assessment.[1]


Applications in Research and Drug Development

The true value of **3,4-dichloro-5-nitrobenzoic acid** lies in its utility as a versatile chemical intermediate for the synthesis of more complex, high-value molecules.

Role as a Synthetic Building Block

The unique substitution pattern of **3,4-dichloro-5-nitrobenzoic acid** makes it a compound of significant interest for medicinal chemists.^{[2][3]} Its defined stereochemistry and electronic properties are ideal for developing novel synthetic methodologies and exploring new chemical space for bioactive molecules.^[2] The three distinct functional groups (two chloro, one nitro, one carboxylic acid) can be selectively targeted for modification:

- Nitro Group: Can be reduced to an amine (-NH₂), which is a common precursor for forming amides, sulfonamides, or for building heterocyclic rings. Nitro compounds themselves are known to possess a wide spectrum of biological activities, including antimicrobial effects.^[8]
- Chloro Groups: Can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.
- Carboxylic Acid Group: Provides a handle for esterification or amidation reactions, enabling linkage to other molecules or modification of solubility and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Caption: The role of functional groups in guiding the synthetic utility of the title compound.

Potential in Drug Discovery

Nitroaromatic compounds have a long history in drug discovery, starting with the discovery of chloramphenicol.^[8] The nitro group can be considered both a pharmacophore and a toxicophore, as its reduction within cells can produce toxic intermediates that are lethal to microorganisms like bacteria and parasites.^[8] Intermediates like **3,4-dichloro-5-nitrobenzoic acid** are particularly valuable in the synthesis of quinolone-based medicines, a class of broad-spectrum antibiotics.^[7] Its structure provides a scaffold for creating novel derivatives to be tested for various therapeutic targets.

Safety and Handling

3,4-Dichloro-5-nitrobenzoic acid is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.^[5] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.^[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester | SIELC Technologies [sielc.com]
- 2. PubChemLite - 3,4-dichloro-5-nitrobenzoic acid (C7H3Cl2NO4) [pubchemlite.lcsb.uni.lu]
- 3. 3,4-Dichloro-5-nitrobenzoic acid | 13300-63-5 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 3,4-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 458963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dichloro-5-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178437#3-4-dichloro-5-nitrobenzoic-acid-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com